Histidylleucine

Vue d'ensemble

Description

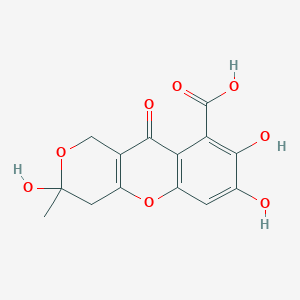

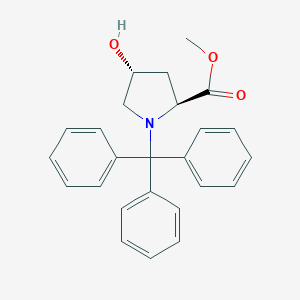

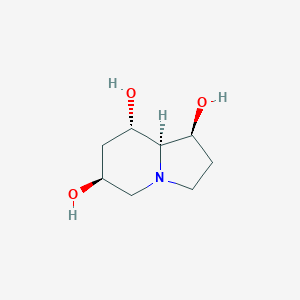

Histidylleucine is a dipeptide composed of the amino acids histidine and leucine. It has been identified as a normal constituent of human urine, suggesting its role in metabolic processes . Histidine, one of the components of histidylleucine, is an essential amino acid in humans and plays a critical role in protein synthesis, serving as an active site in enzymes like serine proteases . Leucine, the other component, is a branched-chain amino acid important for protein synthesis and metabolic regulation.

Synthesis Analysis

The synthesis of histidylleucine-related peptides has been explored in various studies. For instance, L-Seryl-L-histidine and L-seryl-L-histidyl-L-leucine were synthesized using Sheehan’s dicyclohexylcarbodiimide method, which is a technique for peptide bond formation . Additionally, [Glycine-1-14C]hippuryl-L-histidyl-L-leucine was synthesized for use in the radiochemical assay of angiotensin converting enzyme, showcasing the application of histidylleucine in biochemical assays .

Molecular Structure Analysis

The molecular structure of histidylleucine has been characterized through various chromatographic and spectroscopic methods. The peptide isolated from urine was found to be identical to synthetic material in comparisons using high-resolution ion-exchange chromatography and paper chromatography . Moreover, the structure of a related trifunctional cross-linking amino acid in collagen, which includes a histidine residue, was elucidated using nuclear magnetic resonance and mass spectrometry .

Chemical Reactions Analysis

Histidylleucine and its related compounds participate in various chemical reactions. For example, histidine can be converted to trans-urocanate by histidine ammonia lyase and further to cis-urocanate upon exposure to UV light, which has a protective role in the skin . Histidine is also a precursor to other biologically active compounds like carnosine and histamine, which are synthesized through enzymatic reactions involving histidine decarboxylase .

Physical and Chemical Properties Analysis

The physical and chemical properties of histidylleucine are inferred from the properties of its constituent amino acids. Histidine has a unique imidazole side chain that can participate in hydrogen bonding and metal ion coordination, which is crucial for its role in enzyme active sites . Leucine is hydrophobic, which influences the solubility and interaction of histidylleucine with other molecules. The stability and formation of histidine-containing cross-links in collagen, such as histidinohydroxylysinonorleucine, contribute to the understanding of the physical properties of histidine-related peptides in biological tissues .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

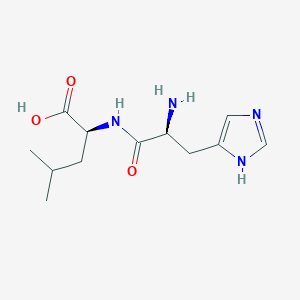

Histidylleucine is used as a substrate in a method for the rapid screening of plant extracts and purified compounds to determine their Angiotensin Converting Enzyme (ACE) inhibitory activity . ACE plays a crucial role in regulating blood pressure in the human body .

Methods of Application

A method based on Ultra-Performance Liquid Chromatography (UPLC) coupled with a Diode Array Detector (DAD) was used for the rapid screening . Hippuryl-histidiyl-leucine (HHL) was used as a substrate, which is converted into hippuric acid (HA) by the action of ACE .

Results or Outcomes

The limits of detection and quantification of this method were found to be 0.134 and 0.4061 mM , respectively . Different parameters of ACE inhibitory assay were optimized, including concentration, incubation time, and temperature .

Metabolite of Angiotensin I

Specific Scientific Field

This application falls under the field of Endocrinology .

Summary of the Application

Histidylleucine is a metabolite of Angiotensin I .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Machine Learning

Specific Scientific Field

This application falls under the field of Computer Science and Artificial Intelligence .

Summary of the Application

While the specific application of Histidylleucine in machine learning is not detailed in the available resources, machine learning techniques have been increasingly leveraged to achieve scientific discoveries . The applicability and opportunity of machine learning depend strongly on the nature of the problem domain .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Visual Representations in Scientific Practices

Specific Scientific Field

This application falls under the field of STEM Education .

Summary of the Application

Visual representations have been part of science, and their use makes it possible for scientists to interact with and represent complex phenomena . The emphasis of such research has mainly been on the conceptual understanding when using visual representations and less on visual representations as epistemic objects .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Scientific Research Practices

Specific Scientific Field

This application falls under the field of Social Science Research .

Summary of the Application

While the specific application of Histidylleucine in scientific research practices is not detailed in the available resources, scientific research practices involve a systematic and organized body of knowledge in any area of inquiry that is acquired using the scientific method .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Reproducibility in Life Science Research

Specific Scientific Field

This application falls under the field of Life Science Research .

Summary of the Application

While the specific application of Histidylleucine in reproducibility in life science research is not detailed in the available resources, reproducibility is a fundamental principle of scientific research across the disciplines . The self-correcting mechanisms of the scientific method depend on the ability of researchers to reproduce the findings of published studies in order to strengthen evidence and build upon existing work .

Methods of Application

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Propriétés

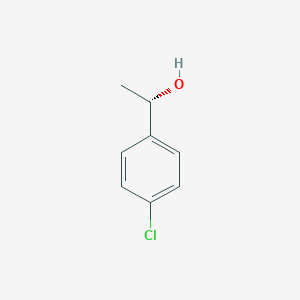

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-7(2)3-10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFKFJORZBJVNF-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Histidylleucine | |

CAS RN |

7763-65-7 | |

| Record name | L-Histidyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7763-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007763657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.